(S)-2-amino-1-(4-nitrophenyl)ethanol
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Description
“(S)-2-amino-1-(4-nitrophenyl)ethanol” is also known as “4-Nitrophenethyl alcohol” and has the linear formula O2NC6H4CH2CH2OH . It’s a phosphate protecting reagent and O6 of deoxyguanosine . It’s used in research and development but not recommended for medicinal, household or other use .
Synthesis Analysis
The synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by one-pot three-component reaction of 2-naphthol, aromatic aldehydes, 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical And Chemical Properties Analysis
“(S)-2-amino-1-(4-nitrophenyl)ethanol” is a light yellow, aromatic solid . It is expected to be highly soluble in water and has low vapor pressures . The nitrophenols are unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .Safety And Hazards
Future Directions
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on optimizing this reaction and exploring its potential applications.
properties
IUPAC Name |
(1S)-2-amino-1-(4-nitrophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWZBGCZPHHLM-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357102 |
Source
|
Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-1-(4-nitrophenyl)ethanol | |
CAS RN |
129894-63-9 |
Source
|
Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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